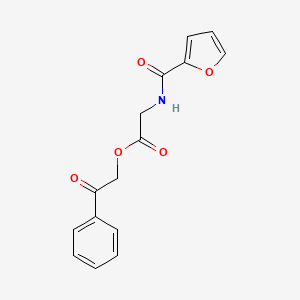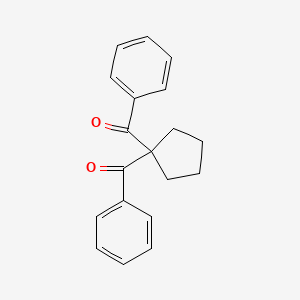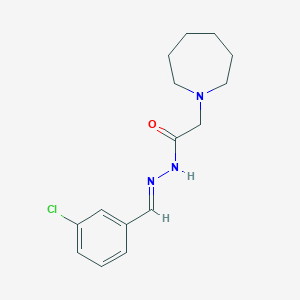
1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride
Descripción general
Descripción
1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, also known as DMPP, is a chemical compound that belongs to the class of piperidine derivatives. DMPP is widely used in scientific research, particularly in the field of neuroscience, as it acts as a potent and selective agonist of the nicotinic acetylcholine receptor (nAChR).
Mecanismo De Acción
1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride acts as an agonist of nAChRs, which are ligand-gated ion channels that are activated by the neurotransmitter acetylcholine. When 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride binds to the receptor, it causes a conformational change that allows ions, such as sodium and calcium, to flow into the cell. This influx of ions leads to depolarization of the cell membrane and the generation of an action potential, which can trigger the release of neurotransmitters and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride can increase the release of neurotransmitters, such as dopamine and glutamate, from neurons. It has also been shown to enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. In vivo studies have demonstrated that 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride can improve cognitive function, enhance memory consolidation, and reduce anxiety-like behaviors in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride in lab experiments is its high potency and selectivity for the α7 subtype of nAChRs. This allows researchers to study the specific function and pharmacology of this receptor subtype without interference from other subtypes. However, one limitation of using 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is its short half-life, which can make it difficult to administer and maintain a stable concentration in vivo.
Direcciones Futuras
There are several future directions for research on 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride and its effects on nAChRs. One area of interest is the development of novel compounds that target specific subtypes of nAChRs, which could have therapeutic potential for a wide range of neurological and psychiatric disorders. Another area of interest is the role of nAChRs in aging and neurodegenerative diseases, such as Alzheimer's disease, and the potential for nAChR agonists, such as 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride, to improve cognitive function and slow disease progression. Additionally, there is ongoing research on the use of 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride and other nAChR agonists as potential treatments for addiction to nicotine and other drugs.
Aplicaciones Científicas De Investigación
1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is widely used in scientific research to study the function and pharmacology of nAChRs. It has been shown to be a potent and selective agonist of the α7 subtype of nAChRs, which are widely expressed in the brain and play a crucial role in cognitive function, learning, and memory. 1,2-dimethyl-4-phenyl-4-piperidinyl propanoate hydrochloride is also used to study the role of nAChRs in addiction, as nicotine, the primary addictive component in tobacco, acts as an agonist of nAChRs.
Propiedades
IUPAC Name |
(1,2-dimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)13(2)12-16;/h5-9,13H,4,10-12H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAEWFOIJCQFAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(CCN(C(C1)C)C)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-4-phenyl-4-propionoxy piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-N'-[(5-methyl-2-thienyl)methylene]benzohydrazide](/img/structure/B3836281.png)

![N-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-1,2,5,6-tetrahydropyridin-3-yl}methyl)acetamide](/img/structure/B3836305.png)
![N-[4-(acetylamino)phenyl]-2-chloro-5-nitrobenzamide](/img/structure/B3836313.png)
![(3,5-diisopropyl-1H-[1,3]oxazolo[3,4-c][1,3]oxazol-7a(7H)-yl)methanol](/img/structure/B3836321.png)
![2,3a-diethyl 5-methyl 3-(2-oxopropyl)tetrahydro-3aH-isoxazolo[2,3-b]isoxazole-2,3a,5-tricarboxylate](/img/structure/B3836325.png)
![3,5-dibromo-N'-[4-(diethylamino)benzylidene]-2-hydroxybenzohydrazide](/img/structure/B3836328.png)




![2-[4-(4-fluorophenyl)-1-piperazinyl]acetohydrazide](/img/structure/B3836367.png)

![methyl 4-[({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)amino]benzoate](/img/structure/B3836383.png)